molecular formula C33H62O6 B1683028 Tricaprin CAS No. 621-71-6

Tricaprin

Cat. No.: B1683028
CAS No.: 621-71-6
M. Wt: 554.8 g/mol
InChI Key: LADGBHLMCUINGV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tricaprin is a medium-chain fatty acid triglyceride derived from capric acid . It primarily targets the phospholipid bilayer of cells, affecting membrane packing order and permeability .

Mode of Action

This compound acts as a surfactant and emollient in skincare products . It has been shown to help restore the skin barrier and prevent moisture loss, making it useful in treating dry and irritated skin conditions . When incorporated into liposomes, it decreases dithionite permeability and raises phase transition temperatures of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), indicating that this compound reduces membrane permeability .

Biochemical Pathways

It’s known that this compound incorporation into liposomes can alter membrane packing order and hydrophobic drug encapsulation capacity . This suggests that this compound may influence lipid metabolism and the function of cellular membranes.

Pharmacokinetics

Its incorporation into liposomes has been shown to affect drug release rates, with a decrease in the release rate of small hydrophilic drugs and an increase in the release rate of large hydrophilic drugs . Furthermore, this compound improved the storage and freeze-drying stability of liposomes encapsulating small hydrophilic drugs .

Result of Action

This compound has been indicated as a possible drug to increase the production of insulin and decrease the production of androgen in the body when taken orally . It has also been studied as a treatment option to prevent ruptures of abdominal aortic aneurysm . In a mouse model for Triglyceride Deposit Cardiomyovasculopathy, this compound diet improved cardiac triglyceride metabolism and left ventricular function .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure. For instance, the process of incorporating this compound into liposomes has been investigated with a focus on enzyme catalysis as an alternative to traditional manufacturing processes that take place at high temperature and pressure . The environmental conditions can affect the quality and yield of the product .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl tridecanoate can be synthesized through the esterification of glycerol with tridecanoic acid. The reaction typically involves heating glycerol and tridecanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, glyceryl tridecanoate is produced using a similar esterification process but on a larger scale. The process involves continuous stirring and heating of the reactants in large reactors. The use of vacuum distillation helps in the removal of water and unreacted tridecanoic acid, ensuring a high yield of the desired product .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Major Products Formed:

Comparison with Similar Compounds

    Glyceryl tridodecanoate: Another medium-chain triglyceride with similar properties but different chain length.

    Glyceryl trimyristate: A triglyceride with longer fatty acid chains, resulting in different physical and metabolic properties.

Uniqueness: Glyceryl tridecanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and solubility. This balance affects its melting point, viscosity, and interaction with other molecules, making it particularly useful in various research and industrial applications .

Properties

IUPAC Name

2,3-di(decanoyloxy)propyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-31(34)37-28-30(39-33(36)27-24-21-18-15-12-9-6-3)29-38-32(35)26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADGBHLMCUINGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H62O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042651
Record name Tricaprin
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Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(10:0/10:0/10:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

621-71-6
Record name Tricaprin
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Record name Tricaprin
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Record name Tricaprin
Source DTP/NCI
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Record name Decanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name Tricaprin
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Record name Glycerol tridecanoate
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Record name TRICAPRIN
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Record name TG(10:0/10:0/10:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a 250-mL flask containing glycerol (5.0 g, 54.3 mmol) and equipped with a condenser, were added capric acid (37.4 g, 217.2 mmol) and calcium oxide (45.4 mg, 0.8 mmol). The mixture was heated at 175° C. under partial vacuum (1 Torr, water pump vacuum) for 22 hours. The temperature of the water in the condenser was approximately 35° C. in order to maintain a gentle reflux of the capric acid and to accelerate removal of water under vacuum. The reaction was cooled to room temperature and the residue dissolved in hot ethanol (95%, 400 mL). This solution was treated with charcoal, filtered over fiberglass and cooled in an ice bath at 0-5° C. for 2 hours. Tricaprin was crystallized as a white solid which was filtered and washed with cold ethanol (95%, 40 mL). Yield of product: 27.5 g (91%); mp 29-31° C.; 1H NMR (400 MHz, CDCl3): δ 5.22-5.29 (m, 1H), 4.29 (dd, J=11.9, J=4.3, 2H), 4.14 (dd, J=11.9, J=6.1, 2H), 2.26-2.34 (m, 6H), 1.54-1.65 (m, 6H), 1.18-1.36 (m, 36H), 0.87 (t, J=7.0, 9H). 13C NMR (101 MHz, CDCl3): δ 73.54, 173.13, 69.07, 62.32, 34.44, 34.27, 32.09, 29.67, 29.65, 29.51, 29.50, 29.34, 29.30, 25.13, 25.08, 22.90, 14.33; MS (ES) m/z 578 (M+Na+); HPLC: 5.6 min.
Quantity
5 g
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37.4 g
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45.4 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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